Validated Negative Control Profile: Weak Inhibition of Human 5-Lipoxygenase (5-LOX)
The target compound was evaluated against human recombinant 5-LOX and exhibited an IC50 value of >10,000 nM, classifying it as a weak inhibitor [1]. In contrast, a chemically distinct but functionally relevant comparator, 5-LOX-IN-1 (compound 2b), inhibits human 5-LOX with an IC50 of 2.3 µM (2,300 nM) under comparable cell-free assay conditions . This represents a greater than 4.3-fold difference in potency, but more importantly, the target compound's activity is at the limit of detection for many biochemical assays, providing a clearly defined 'inactive' threshold.
| Evidence Dimension | Inhibition of human recombinant 5-LOX |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | 5-LOX-IN-1 (comparator): IC50 = 2,300 nM |
| Quantified Difference | >4.3-fold weaker inhibition; Target compound is essentially inactive. |
| Conditions | Cell-free enzyme inhibition assay measuring reduction in LTB4 and 5-HETE formation. |
Why This Matters
For researchers developing 5-LOX inhibitors, this compound serves as a validated, well-characterized negative control to benchmark assay sensitivity and distinguish specific inhibition from non-specific assay interference.
- [1] BindingDB Entry BDBM50591538. IC50 > 1.00E+4 nM for human 5-LOX. View Source
